2-Methylcycloheptane-1,3-dione
Overview
Description
2-Methylcycloheptane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is characterized by a seven-membered ring structure with two ketone groups at the 1 and 3 positions and a methyl group at the 2 position. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcycloheptane-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylcyclohexanone with a suitable oxidizing agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylcycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl group can influence its reactivity and binding affinity. These interactions can affect various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexane-1,3-dione: A six-membered ring analog with similar reactivity.
2-Methylcyclopentane-1,3-dione: A five-membered ring analog with distinct chemical properties.
Uniqueness
2-Methylcycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
2-methylcycloheptane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-7(9)4-2-3-5-8(6)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFOXAXZCFECPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503215 | |
Record name | 2-Methylcycloheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-78-5 | |
Record name | 2-Methyl-1,3-cycloheptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5601-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcycloheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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